molecular formula C20H19N5O4 B12030706 N'-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12030706
M. Wt: 393.4 g/mol
InChI Key: WNUXKZKFMGSZBB-FYJGNVAPSA-N
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Description

N’-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-nitrobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-nitrobenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-2-10-29-17-8-6-15(7-9-17)18-12-19(23-22-18)20(26)24-21-13-14-4-3-5-16(11-14)25(27)28/h3-9,11-13H,2,10H2,1H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

WNUXKZKFMGSZBB-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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